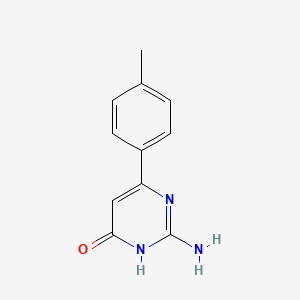

2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one

Description

2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 4-methylphenyl substituent at the 6-position of the pyrimidine ring. This compound belongs to a broader class of pyrimidinones, which are heterocyclic aromatic molecules with diverse biological and pharmacological applications. The presence of the amino group at the 2-position and the methylphenyl group at the 6-position confers unique electronic and steric properties, influencing its reactivity, solubility, and interactions with biological targets.

Propriétés

IUPAC Name |

2-amino-4-(4-methylphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-7-2-4-8(5-3-7)9-6-10(15)14-11(12)13-9/h2-6H,1H3,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEGZLMWILMFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251398 | |

| Record name | 2-Amino-6-(4-methylphenyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98305-76-1 | |

| Record name | 2-Amino-6-(4-methylphenyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98305-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-(4-methylphenyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

One-Pot Three-Component Condensation Method

A highly efficient and widely used approach for synthesizing 2-amino-6-aryl-5,6-dihydro-3H-pyrimidin-4-ones (structurally related to the target compound) is the one-pot three-component condensation of Meldrum’s acid, aromatic aldehydes, and guanidinium carbonate under reflux conditions in ethanol.

- Reactants: Meldrum’s acid, 4-methylbenzaldehyde (to introduce the 4-methylphenyl group), and guanidinium carbonate.

- Conditions: Reflux in ethanol for approximately 2.5 hours.

- Mechanism: The reaction likely proceeds via the formation of an arylidene Meldrum’s acid intermediate, followed by nucleophilic attack by guanidine released from guanidinium carbonate, leading to the pyrimidinone ring formation.

- Yields: Moderate to high yields (typically 50-85%) depending on the aryl substituent.

| Entry | Aromatic Aldehyde Substituent | Product Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| 1 | 4-Methylphenyl (p-CH3) | ~75-80 | ~278-279 | Consistent with literature |

| 2 | Phenyl (C6H5) | 51 | - | Baseline for comparison |

| 3 | 4-Methoxyphenyl (p-OMe) | 75 | 278-279 | Electron-donating group |

| 4 | 4-Nitrophenyl (p-NO2) | 57 | - | Electron-withdrawing group |

Note: The yields and melting points are derived from analogous compounds reported in the study of Gorobets et al. (2009) and are expected to be similar for 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one.

Nucleophilic Aromatic Substitution on Pyrimidine Rings

Another synthetic route involves substitution reactions on chlorinated pyrimidine derivatives. For example, starting from 2-methyl-4,6-dichloropyrimidine, nucleophilic substitution with appropriate amines can introduce the amino group at the 4-position and the aryl group at the 6-position.

- Starting Materials: 2-methyl-4,6-dichloropyrimidine and 4-methylaniline or related aryl amines.

- Reaction Type: Stepwise nucleophilic aromatic substitution (SNAr).

- Solvents: Typically polar aprotic solvents, dried according to conventional methods.

- Conditions: Controlled temperature to favor selective substitution at the 4-position.

- Intermediates: Formation of this compound involves intermediate conversion steps, such as acid chlorides or esters in some protocols.

This method is exemplified in related pyrimidine derivatives preparation, where acylation and substitution steps are optimized for yield and purity.

Hybrid and Related Pyrimidine Synthesis via One-Pot or Domino Reactions

Research on related thieno[2,3-d]pyrimidine derivatives indicates the utility of one-pot synthesis methods that introduce amino groups at the 4-position and aryl groups at the 6-position, often with alkyl substitutions on the pyrimidine ring.

- Synthetic Strategy: One-pot condensation or domino Knoevenagel-Michael reactions.

- Substituent Variations: Introduction of methyl or ethyl groups on the pyrimidine or thiophene rings to modulate biological activity.

- Advantages: Streamlined synthesis with fewer purification steps.

- Applications: These methods provide scaffolds for cytotoxic agents and other bioactive compounds, suggesting potential for the target compound’s analogs.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction Type | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| One-Pot Three-Component Condensation | Meldrum’s acid, 4-methylbenzaldehyde, guanidinium carbonate | Multicomponent condensation | Reflux in ethanol, ~2.5 h | 50-85 | Efficient, scalable, moderate to high yields |

| Nucleophilic Aromatic Substitution | 2-methyl-4,6-dichloropyrimidine, 4-methylaniline | SNAr substitution | Polar aprotic solvents, controlled temp | Moderate to high | Stepwise, selective substitution |

| Domino Knoevenagel-Michael Reaction | Various substituted aldehydes and guanidine derivatives | Domino condensation | One-pot, mild conditions | Variable | Useful for analog synthesis and SAR studies |

Research Findings and Notes

- The one-pot three-component condensation is well-documented for producing 2-amino-6-aryl-pyrimidin-4(3H)-ones with good yields and purity, making it a preferred method for synthesizing this compound.

- Nucleophilic substitution methods allow for more precise control over substitution patterns but may require multiple steps and intermediate purifications.

- The domino and one-pot methods applied to related heterocyclic systems demonstrate the versatility of these approaches in medicinal chemistry for generating libraries of bioactive compounds.

- Spectroscopic data (IR, ^1H NMR, ^13C NMR) confirm the structure of the synthesized compounds, with characteristic peaks corresponding to the amino and pyrimidinone functionalities.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia (NH3) or amines in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can yield various substituted pyrimidinones or other derivatives.

Applications De Recherche Scientifique

2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one has found applications in several scientific fields:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.

Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituents

2.1.1. 2-Amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one

- Key Differences : Replacing the 4-methylphenyl group with a 4-fluorophenyl substituent alters electronic properties due to fluorine’s electronegativity.

- Synthesis: Prepared via nucleophilic substitution of 2-amino-6-chloropyrimidin-4(3H)-one with 4-fluoroaniline derivatives .

- Applications : Fluorinated analogs are often explored for enhanced metabolic stability and target binding in medicinal chemistry .

2.1.2. 2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one

Derivatives with Heterocyclic Modifications

2.2.1. Thieno[2,3-d]pyrimidin-4(3H)-ones

- Core Structure: Fusion of a thiophene ring to the pyrimidinone core enhances planarity and π-stacking interactions.

- Biological Activity: Derivatives such as 3-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one exhibit fungicidal activity (92% inhibition against Colletotrichum gossypii at 50 mg/L) .

- Melanin Modulation : Azepine-containing analogs increase melanin synthesis in murine B16 cells, suggesting dermatological applications .

2.2.2. Thieno[3,2-d]pyrimidin-4(3H)-ones

Hydrazine and Amine Derivatives

2.3.1. 2-Amino-6-(1-methylhydrazinyl)pyrimidin-4(3H)-one

- Synthesis: Substitution of chlorine in 2-amino-6-chloropyrimidin-4(3H)-one with methylhydrazine (74% yield) .

2.3.2. 2-Amino-6-(N-methylanilino)pyrimidin-4(3H)-one

- Crystallography : Forms a three-dimensional hydrogen-bonded framework, which may influence crystallinity and formulation stability .

Comparative Data Table

Key Research Findings

- Substituent Effects : Electron-donating groups (e.g., methyl) enhance lipophilicity, while electron-withdrawing groups (e.g., Cl, F) improve metabolic stability .

- Biological Relevance: Thieno-fused pyrimidinones show broader pharmacological profiles compared to non-fused analogs, likely due to increased rigidity and target affinity .

- Synthetic Accessibility : Chlorine at the 6-position facilitates nucleophilic substitution, enabling diverse derivatization (e.g., hydrazines, aryl amines) .

Activité Biologique

2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, supported by diverse research findings.

The synthesis of this compound typically involves the reaction of appropriate starting materials that include substituted anilines and pyrimidine derivatives. The compound's structure can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Inhibition of cell cycle progression |

| A549 | 12.5 | Induction of apoptosis |

| HeLa | 10.0 | Inhibition of kinase activity |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against a range of pathogens. Studies have reported that it exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at the amino group or the phenyl substituent can significantly alter its potency. For instance, compounds with electron-donating groups on the phenyl ring showed enhanced activity compared to those with electron-withdrawing groups.

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 cells, revealing a dose-dependent reduction in cell viability. Further analysis indicated that the compound induced apoptosis through activation of caspase pathways.

- Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus, demonstrating that treatment with this compound resulted in a significant reduction in bacterial load in vitro.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one?

- The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-amino-6-chloropyrimidin-4(3H)-one with 4-methylphenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalysis) . Alternatively, hydrazine derivatives can be introduced via reflux with substituted amines or hydrazines in aqueous/organic solvents, as demonstrated in analogous pyrimidinone syntheses (e.g., 74% yield for 2-amino-6-(1-methylhydrazinyl)pyrimidin-4(3H)-one using methylhydrazine) .

Q. How is structural confirmation achieved for this compound?

- 1H/13C NMR : Characteristic peaks for the 4-methylphenyl group (e.g., δ ~2.35 ppm for CH3) and pyrimidinone ring protons (e.g., δ ~5.05 ppm for C-H) are critical .

- HRMS : Used to confirm molecular ion peaks (e.g., [M+H]+ calculated for derivatives with similar mass ranges) .

- IR : Absorbance bands for NH2 (~3300–3400 cm⁻¹) and C=O (~1650–1700 cm⁻¹) validate functional groups .

Q. What purification methods are effective for isolating this compound?

- Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and recrystallization (using ethanol/water mixtures) are standard. Trituration with diethyl ether or cold filtration improves purity, as seen in thieno-pyrimidinone derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized when introducing bulky substituents to the pyrimidinone core?

- Steric hindrance from bulky groups (e.g., tert-butyl) reduces yields. Mitigate this by:

- Increasing reaction time (e.g., refluxing overnight vs. 3 hours) .

- Using excess reagents (e.g., 5 equivalents of benzylhydrazine dihydrochloride) to drive equilibrium .

- Employing high-boiling solvents (e.g., DMF or DMSO) to enhance solubility .

Q. How to resolve contradictions in spectral data during structural analysis?

- Case example : Discrepancies in NMR signals for NH2 groups may arise from tautomerism or solvent interactions. Use DMSO-d6 to stabilize H-bonding networks and compare with computed NMR spectra (DFT methods) .

- X-ray crystallography : Definitive proof of structure can be obtained via single-crystal analysis, as demonstrated for related pyrimidinone hydrates .

Q. What strategies are effective for evaluating the compound’s enzyme inhibitory activity?

- Dihydrofolate reductase (DHFR) assays : Use UV-Vis spectroscopy to monitor NADPH oxidation at 340 nm, referencing IC50 values of similar compounds (e.g., 2-amino-6-arylaminomethyl thieno-pyrimidinones with IC50 < 1 µM) .

- Molecular docking : Align the compound’s structure with DHFR active sites (PDB: 1U72) to predict binding modes and optimize substituents (e.g., 4-methylphenyl for hydrophobic interactions) .

Q. How to functionalize the pyrimidinone core for structure-activity relationship (SAR) studies?

- C–C cross-coupling : Pd-catalyzed Sonogashira or Suzuki reactions introduce alkynyl or aryl groups at the 6-position (e.g., 60% yield for 6-[(4-methylphenyl)ethynyl] derivatives) .

- N-alkylation : React with alkyl halides in the presence of NaH (e.g., tert-butyl bromide for tert-butylamino derivatives) .

Methodological Considerations

Q. How to address low solubility in biological assays?

- Use co-solvents like DMSO (≤1% v/v) or prepare water-soluble prodrugs (e.g., phosphate esters), as shown for pyrimidinone-based DHPS inhibitors .

Q. What analytical techniques are recommended for detecting degradation products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.